molecular formula C9H8IN3S B13688667 5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13688667
M. Wt: 317.15 g/mol
InChI Key: IKKUKDOKOZQTTG-UHFFFAOYSA-N
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Description

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an iodine atom and a methyl group attached to the phenyl ring, which is further connected to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodo-4-methylphenyl isothiocyanate with hydrazine hydrate, leading to the formation of the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can lead to the formation of an amine derivative, while oxidation can yield sulfoxides or sulfones.

Scientific Research Applications

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pentanamide, N-(2-iodo-4-methylphenyl)-5-chloro-
  • Octanamide, N-(2-iodo-4-methylphenyl)-

Uniqueness

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H8IN3S

Molecular Weight

317.15 g/mol

IUPAC Name

5-(2-iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8IN3S/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

IKKUKDOKOZQTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(S2)N)I

Origin of Product

United States

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